Duvelisib

Overview

Description

Duvelisib (IPI-145) is an oral dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms δ and γ, approved by the FDA in 2018 for relapsed/refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) after at least two prior therapies . It competitively binds to the ATP-binding pocket of the p110δ and p110γ catalytic subunits, with IC50 values of 96 nM (PI3K-δ) and 1028 nM (PI3K-γ), respectively . Unlike isoform-selective inhibitors, this compound’s dual δ/γ inhibition disrupts both B-cell receptor signaling (via PI3K-δ) and tumor microenvironment interactions (via PI3K-γ), which are critical in hematologic malignancies . Clinical trials, including the phase III DUO study, demonstrated improved progression-free survival (PFS: 13.3 vs. 9.9 months) and overall response rate (ORR: 74% vs. 45%) compared to ofatumumab in CLL/SLL .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of duvelisib involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as phosphorus oxychloride and sodium hydride .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Synthetic Routes

Duvelisib is synthesized via two distinct methods, differing in the preparation of the key intermediate tert-butyl ( S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate (10 ). Both routes converge at the final cyclization and substitution steps .

Method A:

- Starting Material : ( S)-2-aminopropanoic acid (4 ) reacts with thionyl chloride and methanol to form ( S)-methyl 2-aminopropanoate hydrochloride (5 ).

- Protection : The amine group of 5 is protected with di- tert-butyl dicarbonate to yield 6 .

- Coupling : 6 reacts with the carbanion of 2-chloro-6-methyl- N-phenylbenzamide (9 ) to form 10 .

Method B:

- Starting Material : ( S)-2-( tert-butoxycarbonylamino)propanoic acid (7 ) reacts with N, O-dimethylhydroxylamine hydrochloride to form 8 .

- Coupling : 8 reacts with the carbanion of 9 to form 10 .

Final Steps (Shared):

- Cyclization : 10 undergoes HCl-mediated deprotection and cyclization in methanol to form isoquinolinone 11 .

- Substitution : 11 reacts with 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (12 ) via aromatic nucleophilic substitution to yield 13 .

- Deprotection : 13 is treated with HCl in ethanol to remove the THP group, yielding this compound (3 ) .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via CYP3A4, producing the inactive metabolite IPI-656 through oxidation . Key metabolic characteristics:

| Parameter | Value | Source |

|---|---|---|

| Primary Enzyme | CYP3A4 | |

| Major Metabolite | IPI-656 (oxidized derivative) | |

| Elimination Half-life | 5.2–10.9 hours | |

| Excretion | 79% feces, 14% urine |

Inhibitory Profile

This compound exhibits selective inhibition of PI3Kδ (IC<sub>50</sub> = 2.5 nM) and PI3Kγ (IC<sub>50</sub> = 27 nM), with minimal activity against other isoforms :

| Isoform | IC<sub>50</sub> (nM) |

|---|---|

| PI3Kα | 1602 |

| PI3Kβ | 85 |

| PI3Kδ | 2.5 |

| PI3Kγ | 27 |

This selectivity arises from structural interactions in the ATP-binding pocket, particularly a propeller-shaped conformation that enhances δ/γ isoform binding .

Stability and Degradation

- pH Sensitivity : Stable under physiological conditions but degrades in strongly acidic/basic environments.

- Photodegradation : No significant photolytic degradation reported .

- Thermal Stability : Stable at room temperature; decomposition occurs >150°C .

Drug-Drug Interactions

This compound interacts with CYP3A4 modulators:

| Interaction Type | Example Drug | Effect on this compound |

|---|---|---|

| Strong Inhibitors | Ketoconazole | ↑ Exposure (dose reduction required) |

| Strong Inducers | Rifampin | ↓ Efficacy |

Dose adjustments are critical when co-administered with CYP3A4 inhibitors/inducers .

Key Reaction Mechanisms

Scientific Research Applications

Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma

Efficacy and Safety

Duvelisib has been extensively studied in clinical trials, particularly the phase III DUO trial, which compared its efficacy against the standard treatment of ofatumumab. The trial demonstrated that this compound significantly improved progression-free survival (PFS) from a median of 9.9 months with ofatumumab to 13.3 months with this compound (hazard ratio 0.52, ) . The overall response rate (ORR) was also higher for this compound at 74% compared to 45% for ofatumumab .

Long-Term Outcomes

A long-term analysis from the DUO trial indicated that patients receiving this compound had a median overall survival (OS) of 52.3 months after more than five years of follow-up . This data reinforces the drug's role as a viable treatment option for patients with chronic lymphocytic leukemia and small lymphocytic lymphoma, especially those with high-risk genetic mutations.

Peripheral T-Cell Lymphoma

This compound is also being investigated for its efficacy in treating peripheral T-cell lymphoma (PTCL). A phase II study aims to determine the appropriate dosing and assess the drug's efficacy and safety in this patient population. The study will evaluate pharmacokinetics to understand how well this compound is absorbed and processed in the body .

Analytical Applications

Method Development

Recent advancements have led to the development of a novel microwell-based fluorimetric method for high-throughput determination of this compound levels in plasma samples and capsules . This analytical method enhances the ability to monitor drug levels in patients, ensuring optimal dosing and improving therapeutic outcomes.

Case Study: DUO Trial

- Study Design : The DUO trial was a randomized, open-label study involving 319 participants with relapsed or refractory chronic lymphocytic leukemia or small lymphocytic lymphoma.

- Results : Participants receiving this compound experienced a significant extension in PFS and ORR compared to those receiving ofatumumab. Notably, even patients with high-risk features such as deletions on chromosome 17p showed improved outcomes with this compound.

- Adverse Events : Serious treatment-emergent adverse events were reported in approximately 78.5% of participants on this compound, with infections being the most common .

Table: Summary of DUO Trial Results

| Parameter | This compound | Ofatumumab |

|---|---|---|

| Median Progression-Free Survival (months) | 13.3 | 9.9 |

| Overall Response Rate (%) | 74 | 45 |

| Median Overall Survival (months) | 52.3 | Data not specified |

| Serious Adverse Events (%) | 78.5 | Not specified |

Mechanism of Action

Duvelisib exerts its effects by inhibiting the delta and gamma isoforms of phosphoinositide 3-kinase. This inhibition disrupts the signaling pathways involved in cell survival, proliferation, and migration . The primary molecular targets of this compound are the phosphoinositide 3-kinase delta and gamma isoforms, which play crucial roles in the activation and function of B cells and T cells .

Comparison with Similar Compounds

Idelalisib (PI3K-δ Inhibitor)

- Target Specificity : Idelalisib selectively inhibits PI3K-δ (IC50 = 2.5 nM) but lacks activity against PI3K-γ .

- Efficacy: In CLL, idelalisib achieved ORRs of 39–47% in relapsed/refractory patients, lower than duvelisib’s 74% . Idelalisib also requires co-administration with anti-CD20 antibodies (e.g., rituximab) for optimal efficacy, whereas this compound is effective as monotherapy .

- Safety : Both drugs share immune-mediated toxicities (e.g., colitis, pneumonitis) and infections (e.g., CMV reactivation). However, this compound’s phase III trial reported lower rates of transaminitis (14% vs. 25%) and pneumonitis (3% vs. 6%) compared to idelalisib .

Copanlisib (PI3K-α/δ Inhibitor)

- Target Specificity : Copanlisib inhibits PI3K-α (IC50 = 0.5 nM) and PI3K-δ (IC50 = 0.7 nM), making it distinct from this compound’s δ/γ profile .

- Efficacy: In FL, copanlisib showed an ORR of 59%, comparable to this compound’s 47% in indolent lymphomas. However, copanlisib is administered intravenously, limiting its convenience compared to oral this compound .

- Safety : Hyperglycemia (41%) and hypertension (26%) are unique to copanlisib due to PI3K-α inhibition, whereas this compound’s toxicities align with immune dysregulation .

Umbralisib (PI3K-δ/CK1ε Inhibitor)

- Target Specificity : Umbralisib inhibits PI3K-δ and casein kinase-1ε (CK1ε), a unique dual mechanism absent in this compound .

- Efficacy : In relapsed FL, umbralisib demonstrated an ORR of 47%, similar to this compound. However, its CK1ε inhibition may reduce hepatotoxicity risk compared to other PI3K inhibitors .

- Safety: Umbralisib’s phase I trials reported lower rates of colitis (8% vs. 18% for this compound) and pneumonitis (2% vs.

Table 1: Key Comparisons of this compound with Other PI3K Inhibitors

| Compound | Targets | IC50 (nM) | Administration | ORR in CLL/SLL | Notable Toxicities |

|---|---|---|---|---|---|

| This compound | PI3K-δ, PI3K-γ | δ: 96; γ: 1028 | Oral | 74% | Colitis (18%), infections (31%) |

| Idelalisib | PI3K-δ | δ: 2.5 | Oral | 47% | Pneumonitis (6%), transaminitis |

| Copanlisib | PI3K-α, PI3K-δ | α: 0.5; δ: 0.7 | IV | 59% (FL) | Hyperglycemia (41%), hypertension |

| Umbralisib | PI3K-δ, CK1ε | δ: 22 | Oral | 47% (FL) | Colitis (8%), fatigue (24%) |

Synergistic Combination Therapies

This compound exhibits preclinical and clinical synergy with multiple agents:

- Ibrutinib (BTK Inhibitor) : Combined inhibition of PI3K and BTK pathways durably suppresses pAKT and downstream effectors (pS6, pPRAS40), enhancing apoptosis in lymphoma models .

- Venetoclax (BCL-2 Inhibitor): Synergy in DLBCL cell lines reduces tumor growth by 60% compared to monotherapy .

- Dexamethasone : Prevents mTORC2-mediated reactivation of pAKT after this compound treatment, sustaining pathway inhibition .

- Anti-CD20 Antibodies (Rituximab/Obinutuzumab) : Combinations achieve ORRs >80% in untreated FL without significant added toxicity .

Table 2: Clinical Outcomes of this compound Combinations

| Combination Partner | Trial Phase | Population | ORR | Key Findings |

|---|---|---|---|---|

| Rituximab | Phase II | Untreated FL | 92% | High MRD negativity (89%) |

| Obinutuzumab | Phase II | Untreated FL | 81% | Comparable efficacy to rituximab |

| Everolimus | Preclinical | NHL xenografts | N/A | Tumor growth inhibition >70% |

Biological Activity

Duvelisib is an oral dual inhibitor of phosphatidylinositol 3-kinase (PI3K) isoforms delta (δ) and gamma (γ), primarily used in the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound exerts its therapeutic effects by inhibiting the PI3K signaling pathway, which plays a critical role in various cellular processes including cell proliferation, survival, and differentiation. The PI3K δ isoform is predominantly expressed in hematopoietic cells and is essential for B-cell receptor (BCR) signaling, while the γ isoform is involved in immune cell signaling and inflammatory responses.

- Inhibition of PI3Kδ : This action reduces B-cell proliferation and survival signals, effectively inducing apoptosis in malignant B-cells.

- Inhibition of PI3Kγ : This action dampens pro-inflammatory cytokine signaling and T-cell activation, further enhancing anti-tumor immunity.

Pharmacokinetics

This compound is characterized by rapid absorption with peak plasma concentrations achieved within 1 to 2 hours post-administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 42% |

| Volume of distribution | 26 - 102 L |

| Peak plasma concentration | 471 - 3294 ng/ml |

| Systemic exposure | 2001 - 19059 ng.h/ml |

The drug demonstrates a dose-dependent pharmacokinetic profile, indicating that variations in dosage lead to corresponding changes in absorption parameters .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several studies, notably the phase III DUO trial. Key findings include:

- Overall Response Rate (ORR) : this compound showed a significantly higher ORR compared to ofatumumab (74% vs. 45%, p < 0.0001).

- Progression-Free Survival (PFS) : The median PFS was extended with this compound treatment (13.3 months vs. 9.9 months for ofatumumab, HR = 0.52; p < 0.0001) .

Case Studies

- Phase I/II Trials : In early-phase clinical trials involving patients with relapsed or refractory CLL/SLL, this compound demonstrated a manageable safety profile with a notable ORR of 56% and a median PFS of 15.7 months .

- Combination Therapy : A phase II study investigated the combination of this compound with venetoclax in CLL patients, showing promising results in terms of response rates and tolerability .

Safety Profile

This compound's safety profile includes common adverse events such as:

- Diarrhea

- Neutropenia

- Pyrexia

- Nausea

- Anemia

- Cough

These events were reported more frequently than with comparator therapies like ofatumumab . The management of these adverse effects is crucial for maintaining patient quality of life during treatment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Duvelisib in pharmaceutical research, and how are they validated?

A reverse-phase high-performance liquid chromatography (HPLC) method has been developed and validated for this compound quantification, with a linear range of 70–5000 ng/mL and a limit of detection (LOD) of 20 ng/mL. Validation parameters include accuracy (95.00–97.38% recovery), intra-day precision (RSD 0.97–1.87%), and inter-day precision (RSD 1.25–1.99%). This method is suitable for quality control, stability studies, and cross-contamination assessments .

Q. How should researchers design experiments to optimize chromatographic analysis of this compound?

Use a Design of Experiments (DoE) approach, such as the Box-Behnken design (BBD), to evaluate critical factors (e.g., mobile phase composition, flow rate). Response surface methodology (RSM) can statistically optimize parameters while minimizing experimental runs. Validate the model using ANOVA and desirability functions to ensure robustness .

Q. What are the key considerations for ensuring reproducibility in this compound pharmacokinetic studies?

Follow International Council for Harmonisation (ICH) and Association of Official Analytical Collaboration (AOAC) guidelines. Document experimental conditions (e.g., column type, detector settings) in detail, and validate methods for specificity, linearity, and precision. Include support files for compound characterization and cross-reference them in the main manuscript .

Advanced Research Questions

Q. How can conflicting data on this compound's dual effects on apoptotic regulators (e.g., BCL2 upregulation vs. BIM/PUMA induction) be reconciled in mechanistic studies?

this compound increases both anti-apoptotic BCL2 and pro-apoptotic BIM/PUMA levels. To resolve this paradox, combine this compound with BCL2 inhibitors (e.g., venetoclax) in ex vivo assays. Quantify apoptosis via flow cytometry and validate protein changes using immunoblotting or reverse-phase protein array (RPPA) analysis .

Q. What methodological considerations are critical when analyzing long-term survival data from clinical trials like DUO, where crossover confounds outcomes?

Apply statistical methods like inverse probability weighting or rank-preserving structural failure time models to adjust for treatment crossover. Stratify survival analyses by crossover status and report hazard ratios with sensitivity analyses to account for confounding .

Q. How can researchers address variability in this compound's efficacy across T-cell lymphoma subtypes in preclinical models?

Use patient-derived xenograft (PDX) models to mimic tumor heterogeneity. Perform RNA sequencing to identify subtype-specific biomarkers (e.g., PI3K-δ/γ expression). Validate findings in phase 1/2 trials with stratified cohorts based on molecular profiles .

Q. What strategies improve the sensitivity of detecting this compound in trace-level samples (e.g., effluents or sustained-release formulations)?

Employ mass spectrometry (UPLC-MS/MS) for pharmacokinetic studies at ultra-low concentrations. For HPLC, use a fluorescence detector or pre-concentration techniques (e.g., solid-phase extraction) to enhance sensitivity. Validate recovery rates in spiked matrices .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers handle contradictory results between transcriptomic and proteomic data in this compound studies?

Perform time-course experiments to assess temporal discordance (e.g., delayed protein synthesis post-transcriptional changes). Use pathway enrichment analysis (e.g., Gene Ontology) to identify compensatory mechanisms and validate with functional assays (e.g., CRISPR knockouts) .

Q. What are best practices for integrating clinical trial data (e.g., DUO trial) with preclinical findings to inform combination therapies?

Cross-reference clinical response rates (e.g., median OS of 52.3 months in DUO) with preclinical synergy scores (e.g., Chou-Talalay combination index). Use patient-derived cells to test drug combinations ex vivo and correlate results with trial subgroup analyses .

Q. How can researchers mitigate bias when analyzing this compound's safety profile in post-hoc clinical trial analyses?

Use propensity score matching to balance baseline characteristics between treatment arms. Apply the Kaplan-Meier method with log-rank tests for time-to-event endpoints. Report adverse events using MedDRA terminology and adjust for competing risks .

Properties

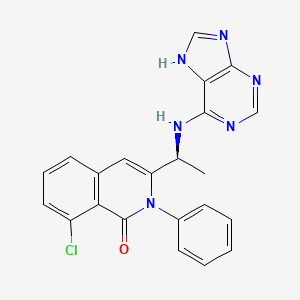

IUPAC Name |

8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVQHLPISAIATJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152697 | |

| Record name | Duvelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Duvelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Duvelisib acts as a strong reversible inhibitor of the isoform gamma and delta of the phosphoinositide3-kinase (PI3K). PI3K plays a very important role in innate and adaptative immunity and the inhibition of the form delta and gamma has been very important for the suppression of immunity. The activity of PI3K gamma and delta is restricted to hematopoietic cells and it is necessary for normal B cell development. In lymphomas, the activation of PI3K is enlarged to promote unlimited growth and survival. Hence, inhibition of PI3K can provide an inhibition of the signaling from BCR, inhibition of a cytokine signaling from the microenvironment and enhancement of anti-tumor immunity. The specific mechanism of this PI3K inhibitors are further described as follows: -BCR activates signaling pathways after antigen engagement and it is also critical for the physiologic life of the lymphocytes and neoplastic lymphomas. In CLL, BCR reacts to auto- and exo-antigens to promote clonal expansion. This sustained presence of BCR activates delta PI3K producing a pro-survival pathway of the neoplastic cells which already present a higher activity of PI3K. Thus, the blockade of PI3K will limit the activity of BCR and the driven physiology of the lymphoma. -The inhibition of PI3K can also inhibit paracrine and autocrine pro-survival signals mediated by adhesion molecules, chemokines and soluble factors. This activity is attained due to the fact that several downstream signals convey on PI3K. -It has been reported that inactivation of PI3K produces a significant resistance to tumorigenesis. This data suggests that inhibition of PI3K can facilitate recognition and elimination of tumor cells. In summary, duvelisib inhibits the isoform delta of PI3K which is necessary for cell proliferation and survival and the isoform gamma which is critical for cytokine signaling and the pro-inflammatory response. | |

| Record name | Duvelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1201438-56-3 | |

| Record name | IPI 145 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201438-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duvelisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201438563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duvelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Duvelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUVELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610V23S0JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>190 ºC | |

| Record name | Duvelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.